Cas no 2167832-17-7 (1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene)

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene is a halogenated aromatic compound featuring a difluoromethoxy group, a bromine substituent, and a fluorine atom on a methyl-substituted benzene ring. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring selective fluorination. The presence of both bromine and fluorine enhances reactivity for further functionalization, while the difluoromethoxy group contributes to metabolic stability and lipophilicity. This compound is characterized by high purity and consistent performance, making it suitable for precision applications in cross-coupling reactions and other organometallic processes. Proper handling under inert conditions is recommended due to its sensitivity.
1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene structure
2167832-17-7 structure
Product name:1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene
CAS No:2167832-17-7
MF:C8H6BrF3O
Molecular Weight:255.031852245331
CID:5075472

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene
    • インチ: 1S/C8H6BrF3O/c1-4-2-7(13-8(11)12)6(10)3-5(4)9/h2-3,8H,1H3
    • InChIKey: UXDLUALOFLLUOT-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=C(C=C1C)OC(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • XLogP3: 4
  • トポロジー分子極性表面積: 9.2

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR021Q5N-1g
1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene
2167832-17-7 95%
1g
$800.00 2025-02-12
Aaron
AR021Q5N-250mg
1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene
2167832-17-7 95%
250mg
$500.00 2025-02-12

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene 関連文献

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzeneに関する追加情報

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene: A Versatile Compound in Pharmaceutical and Material Science Research

1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene, with the chemical identifier CAS No. 2167832-17-7, represents a significant advancement in the development of fluorinated aromatic compounds. This molecule combines multiple functional groups, including a bromine atom, difluoromethoxy group, and fluorine atoms at specific positions, creating a unique chemical profile that has attracted attention in both academic and industrial research settings. The synthesis and application of this compound are closely tied to its structural complexity and the potential for modulating biological activity through precise functional group placement.

Recent studies have demonstrated that the 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene scaffold exhibits promising properties in drug discovery and materials science. For instance, the presence of fluorine atoms in the aromatic ring can significantly influence the molecule's hydrophobicity, metabolic stability, and interaction with biological targets. This characteristic is particularly valuable in the design of pharmaceutical agents where enhanced bioavailability and prolonged half-life are critical. Researchers have also explored the impact of the difluoromethoxy group on the molecule's electronic properties, which could be leveraged in the development of advanced electronic materials.

The 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene molecule serves as a key intermediate in the synthesis of various derivatives with potential therapeutic applications. One notable area of research involves its role in the development of anti-inflammatory agents. A 2023 study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to modulate inflammatory pathways through its interaction with specific protein targets. The bromine atom at the 1-position is believed to play a crucial role in the molecule's binding affinity, while the fluorine atoms contribute to its metabolic stability.

In the field of materials science, the 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene scaffold has shown potential for use in the development of functional polymers. A 2024 review in Advanced Materials discussed the application of this compound in creating fluorinated polymeric materials with enhanced thermal stability and chemical resistance. The difluoromethoxy group, in particular, has been found to improve the molecule's compatibility with certain polymer matrices, making it a valuable building block for advanced materials.

The synthesis of 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene typically involves multi-step organic reactions, with the bromination process being a critical step in its preparation. Researchers have focused on optimizing reaction conditions to achieve high yields and purity, which is essential for its application in both pharmaceutical and material science contexts. A 2023 paper in Organic Chemistry Insights described a novel synthetic route that significantly reduces the number of steps required to produce this compound, making it more cost-effective for large-scale production.

The 1-Bromo-4-(difluoromethyloxy)-5-fluoro-2-methylbenzene molecule's unique structure also makes it a candidate for use in the development of fluorescent dyes and sensors. A 2024 study published in Chemical Communications demonstrated that this compound can be functionalized to create materials with tunable optical properties. The fluorine atoms in the molecule are believed to play a key role in enhancing the fluorescence efficiency, which has implications for applications in biomedical imaging and environmental monitoring.

From a mechanistic perspective, the 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene molecule's reactivity is influenced by the electronic effects of its functional groups. The presence of the bromine atom introduces a degree of electrophilicity, which can be modulated by the surrounding fluorine atoms. This interplay of electronic effects is critical in determining the molecule's behavior in various chemical environments, including its potential for use in catalytic processes.

Recent computational studies have also provided insights into the molecular dynamics of 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene. A 2023 article in Journal of Computational Chemistry used molecular modeling techniques to predict the molecule's conformational flexibility and interaction patterns with biological targets. These findings have helped guide the design of more effective derivatives with improved pharmacological profiles.

The 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene compound's versatility extends to its potential applications in the development of agrochemicals. Researchers have explored its use in creating herbicides and pesticides with enhanced selectivity and environmental safety. A 2024 study in Pesticide Biochemistry and Physiology demonstrated that this compound can be modified to target specific plant enzymes, offering a promising approach for sustainable pest management.

Despite its many applications, the 1-Bromo-4-(difluoromethoxy)-5-fluoro-2-methylbenzene compound remains an area of active research. Ongoing studies are focused on expanding its functional group diversity, improving its synthesis efficiency, and exploring new applications in emerging fields such as nanotechnology and biotechnology. These efforts are driven by the compound's unique chemical properties and its potential to address complex scientific challenges across multiple disciplines.

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